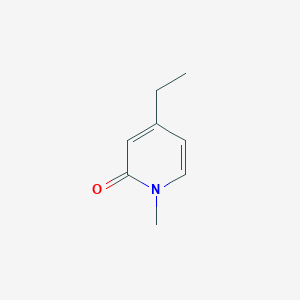
4-ethyl-1-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-1-methylpyridin-2(1H)-one is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with an ethyl group at the fourth position and a methyl group at the first position, with a ketone functional group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-1-methylpyridin-2(1H)-one can be achieved through several methods. One common approach involves the alkylation of 2-pyridone with ethyl and methyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Material: 2-pyridone
Reagents: Ethyl bromide, methyl iodide
Conditions: Base (e.g., potassium carbonate), solvent (e.g., dimethylformamide), temperature (e.g., 80°C)
The reaction mechanism involves the nucleophilic attack of the nitrogen atom in 2-pyridone on the alkyl halides, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-1-methylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, temperature (e.g., 60°C)
Reduction: Sodium borohydride, ethanol, room temperature
Substitution: Bromine, iron(III) chloride, solvent (e.g., chloroform)
Major Products
Oxidation: this compound N-oxide
Reduction: 4-ethyl-1-methylpyridin-2(1H)-ol
Substitution: 4-bromo-1-methylpyridin-2(1H)-one
Scientific Research Applications
4-ethyl-1-methylpyridin-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethyl-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzymatic activity. The pathways involved can vary depending on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-2-methylpyridin-1(2H)-one
- 4-methyl-1-ethylpyridin-2(1H)-one
- 4-ethyl-1-methylpyridin-3(1H)-one
Uniqueness
4-ethyl-1-methylpyridin-2(1H)-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties in terms of stability, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
4-ethyl-1-methylpyridin-2-one |
InChI |
InChI=1S/C8H11NO/c1-3-7-4-5-9(2)8(10)6-7/h4-6H,3H2,1-2H3 |
InChI Key |
SUXVWGINTAONRN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)N(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole](/img/structure/B12284086.png)
![(2,3-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) 4-methylbenzenesulfonate](/img/structure/B12284088.png)
![4,5,6-Trihydroxy-3-[2-(6-methoxynaphthalen-2-yl)propanoyloxy]oxane-2-carboxylic acid](/img/structure/B12284090.png)
![2-Amino-6-[4-(2-amino-2-carboxyethyl)-3-(3-amino-3-carboxypropyl)-5-hydroxypyridin-1-ium-1-yl]-5-hydroxyhexanoate](/img/structure/B12284091.png)
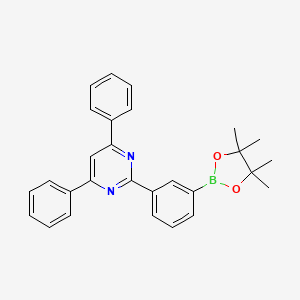
![1-{2-[(1-Carboxy-3-phenylpropyl)amino]propanoyl}-hexahydro-2H-cyclopenta[B]pyrrole-2-carboxylic acid](/img/structure/B12284098.png)


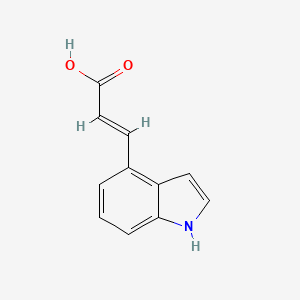
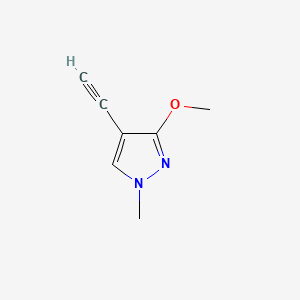

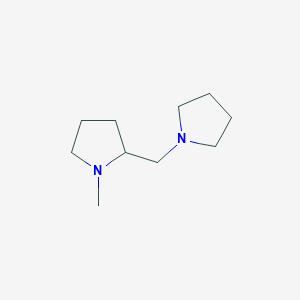
![8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B12284157.png)
